Desoxyrhaponticin

Vue d'ensemble

Description

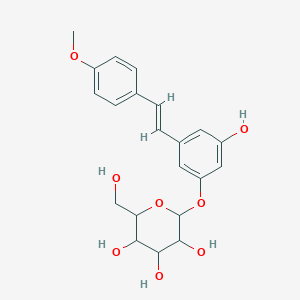

Desoxyrhaponticin (C21H24O8) is a natural stilbenoid glycoside found in plants such as Rheum tanguticum (rhubarb), Fallopia japonica (Japanese knotweed), and fenugreek (Trigonella foenum-graecum) . Structurally, it consists of a stilbene backbone (two aromatic rings linked by an ethylene moiety) with a glucose unit attached. This compound has garnered attention for its diverse pharmacological activities, including:

- Antioxidant and anti-inflammatory effects: Inhibits macrophage M1 polarization via the PI3K/AKT/mTOR pathway, reducing inflammation in conditions like acute myocardial infarction .

- Antidiabetic properties: Suppresses glucose uptake in the intestine and kidneys, improving oral glucose tolerance in diabetic models .

- IL2Rα inhibition: Competes with interleukin-2 receptor alpha (IL2Rα), a protein implicated in cancer progression .

Méthodes De Préparation

La désorhapontin peut être synthétisée par plusieurs voies. Une méthode courante consiste à l'extraire des racines des espèces de Rheum, suivie d'une purification par des techniques chromatographiques . Les méthodes de production industrielle impliquent généralement des procédés d'extraction et de purification à grande échelle pour obtenir de la désorhapontin de haute pureté pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

La désorhapontin subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La désorhapontin a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les glycosides de stilbène et leurs dérivés.

Mécanisme d'action

La désorhapontin exerce ses effets par le biais de divers mécanismes moléculaires. Elle inhibe la voie de signalisation PI3K/AKT/mTOR, qui joue un rôle crucial dans la croissance, la prolifération et la survie cellulaires . De plus, elle interagit avec l'albumine sérique humaine par le biais d'interactions hydrophobes et de liaisons hydrogène, affectant la conformation et la fonction de la protéine .

Applications De Recherche Scientifique

Anti-Cancer Applications

Mechanism of Action:

Desoxyrhaponticin has been identified as a potent inhibitor of fatty acid synthase (FAS), an enzyme crucial for the biosynthesis of fatty acids in cancer cells. Inhibiting FAS can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies:

- A study demonstrated that this compound significantly inhibits the viability of human breast cancer MCF-7 cells by downregulating FAS expression and inducing apoptosis. The apoptotic effect was noted for the first time in this research, highlighting its potential as a therapeutic agent in cancer treatment .

Table 1: Inhibitory Effects on FAS Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | Not specified | FAS inhibition |

| Rhaponticin | MCF-7 | Not specified | FAS inhibition |

Anti-Diabetic Effects

Mechanism of Action:

this compound has been shown to inhibit glucose uptake in intestinal and renal tissues, which may help manage postprandial hyperglycemia—a critical factor in diabetes management.

Case Studies:

- Research indicated that this compound inhibited glucose uptake in rabbit intestinal membranes and rat everted gut sleeves, with IC50 values of 148.3 µM and 30.9 µM respectively. Additionally, it was effective in reducing postprandial hyperglycemia in diabetic rat models .

Table 2: Glucose Uptake Inhibition

| Tissue Type | IC50 (µM) Normal Rats | IC50 (µM) Diabetic Rats |

|---|---|---|

| Intestinal Membrane | 148.3 | 30.9 |

| Renal Membrane | 118.8 | 115.7 |

Antifungal Properties

This compound exhibits antifungal activity against various phytopathogens, indicating its potential use as a natural fungicide in agriculture.

Case Studies:

- A study reported that this compound effectively inhibited the growth of both fungal and oomycete pathogens, suggesting its application in agricultural settings to protect crops from fungal diseases .

Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, which may contribute to its overall health benefits.

Case Studies:

Mécanisme D'action

Desoxyrhaponticin exerts its effects through various molecular mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . Additionally, it interacts with human serum albumin through hydrophobic interactions and hydrogen bonding, affecting the protein’s conformation and function .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Stilbenoids

Desoxyrhaponticin shares structural and functional similarities with other stilbenes, notably rhaponticin and rhapontigenin. Below is a detailed comparison:

Structural and Pharmacokinetic Properties

Key Insights :

- This compound and rhaponticin exhibit low oral bioavailability due to poor Caco-2 permeability, whereas rhapontigenin’s aglycone structure enhances absorption .

- Rhapontigenin’s inhibition of CYP450 isoforms may lead to drug-drug interactions, unlike this compound and rhaponticin .

IL2Rα Binding and Computational Analysis

Molecular Docking Scores (GoldScore Fitness) :

Hydrogen Bond Interactions with IL2Rα :

Key Insights :

- Rhaponticin forms the most stable hydrogen bonds with IL2Rα, explaining its higher binding energy (-58.58 vs. -45.47 for rhapontigenin) .

- This compound’s interactions with Phe121 and Asp6 are less stable, reducing its efficacy as an IL2Rα inhibitor compared to rhaponticin .

Anticancer Effects

- FASN Inhibition :

Anti-Inflammatory Mechanisms

- This compound suppresses M1 macrophage polarization via PI3K/AKT/mTOR, while rhaponticin targets osteoclast formation through RANKL-induced pathways .

Metabolic Regulation

- In 3T3-L1 adipocytes, rhaponticin improves insulin sensitivity more effectively than this compound or rhapontigenin .

Activité Biologique

Desoxyrhaponticin (DR) is a natural stilbene glycoside derived from the roots of Rheum rhaponticum (rhubarb), a plant traditionally used in herbal medicine. This compound, along with its aglycone forms, has garnered attention for its potential biological activities, particularly in the context of menopausal symptom relief and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential therapeutic applications.

This compound is chemically classified as a glucoside of 3,5-dihydroxy-4'-methoxystilbene. It shares a biosynthetic pathway with resveratrol, which is known for its antioxidant properties. The biological activities of this compound are primarily attributed to its interaction with estrogen receptors (ERs), particularly ERβ. Studies have demonstrated that this compound exhibits weak binding affinity for both ERα and ERβ but shows a preferential activation of ERβ, which is associated with various physiological effects, including anti-anxiety and vasomotor regulation during menopause .

1. Estrogenic Activity

This compound has been evaluated for its estrogenic properties through various assays. In vitro studies using cell-based reporter assays indicated that this compound activates ERβ more effectively than ERα, suggesting its role as a selective estrogen receptor modulator (SERM). This selectivity could lead to fewer side effects compared to traditional hormone replacement therapies .

Table 1: Binding Affinities of this compound Compared to Estradiol

| Substance | IC50 ERα (M) | IC50 ERβ (M) | Fold Preference for ERβ |

|---|---|---|---|

| Estradiol | 8 × 10^-9 | 6.7 × 10^-9 | 0.84 |

| Trans-rhapontigenin | 1.2 × 10^-5 | 5.6 × 10^-6 | 2.14 |

| This compound | 2.6 × 10^-5 | 2.8 × 10^-5 | 1.1 |

This table illustrates the relative binding affinities of this compound and other compounds to estrogen receptors, indicating its comparable efficacy .

2. Menopausal Symptom Relief

Clinical studies have highlighted the efficacy of extracts containing this compound in alleviating menopausal symptoms (MS). A notable study involving Indian perimenopausal women demonstrated that an extract known as ERr 731 significantly reduced the Menopause Rating Scale (MRS II) scores over a 12-week period, showcasing a reduction of approximately 68% in symptoms such as hot flashes and mood swings . The extract is well-tolerated, with minimal adverse effects reported.

Study on Efficacy and Safety of ERr 731

A multicentric study conducted on perimenopausal women aimed to evaluate the safety and efficacy of the extract containing this compound:

- Participants : 129 women aged between 45-55 years.

- Duration : 12 weeks.

- Findings :

- Significant reduction in MRS II scores from baseline (mean score: 18.1; P < 0.001).

- Improvements in individual items such as anxiety and somatic pain.

- Only five participants reported mild side effects (nausea, dizziness).

These findings suggest that this compound contributes positively to managing menopausal symptoms without significant risks .

Inhibition of Fatty Acid Synthase

Research has also identified this compound as a promising inhibitor of fatty acid synthase (FAS), an enzyme implicated in cancer cell proliferation. In vitro studies demonstrated that both this compound and rhaponticin inhibited FAS activity in human breast cancer MCF-7 cells, leading to reduced cell viability and increased apoptosis . This positions this compound as a potential candidate for cancer prevention strategies.

Q & A

Basic Research Questions

Q. What are the primary biochemical targets and mechanisms of action of Desoxyrhaponticin in metabolic and oncological research?

this compound exhibits dual mechanisms: (1) inhibition of fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis in cancer cells, and (2) suppression of glucose uptake via sodium-glucose cotransporters (SGLTs) in intestinal and renal tissues. FASN inhibition disrupts de novo lipogenesis, inducing apoptosis in human cancer cells (e.g., MCF-7 breast cancer cells) . Its anti-diabetic action is attributed to competitive inhibition of glucose transport, demonstrated using rat everted gut sleeves and brush border membrane vesicles . Methodologically, FASN activity is quantified via IC50 assays (e.g., recombinant human FASN IC50 = 213 nM), while glucose uptake is measured using radiolabeled [14C] D-glucose and [3H] L-glucose to differentiate passive and carrier-mediated transport .

Q. Which experimental models are commonly used to study this compound’s anti-diabetic and anti-cancer effects?

- In vitro : Human cancer cell lines (e.g., MCF-7) for FASN inhibition studies, coupled with apoptosis assays (Annexin V/PI staining) . For glucose uptake, rabbit intestinal membrane vesicles and Caco-2 cell monolayers are employed to model SGLT1/2 activity .

- In vivo : Diabetic rodent models (e.g., streptozotocin-induced rats) for oral glucose tolerance tests (OGTTs) to evaluate acute glucose-lowering effects . Tumor xenograft models assess FASN-driven oncogenicity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s dual roles in cancer apoptosis and glucose metabolism?

Contradictions arise from tissue-specific FASN expression and differential SGLT isoform sensitivity. To address this:

- Dose-response profiling : Use gradient concentrations (0.1–100 µM) to identify context-dependent effects. Low doses may preferentially target glucose transporters, while higher doses induce FASN-driven apoptosis .

- Gene knockout models : CRISPR/Cas9-mediated deletion of FASN or SGLT1/2 in cell lines can isolate mechanistic contributions .

- Temporal analysis : Track time-dependent changes in metabolic pathways (e.g., AMPK activation vs. FASN suppression) via Western blotting or metabolomics .

Q. What methodological considerations are critical for quantifying this compound’s inhibitory kinetics in glucose transport studies?

- Lineweaver-Burk plots : Used to determine inhibition type (competitive vs. non-competitive). For example, this compound shows mixed inhibition in intestinal glucose uptake, with Km and Vmax alterations .

- Tissue specificity : Rat jejunal sleeves (proximal intestine) exhibit higher SGLT1 activity than ileal segments, requiring regional dissection in ex vivo studies .

- Passive diffusion correction : Co-incubation with non-metabolizable tracers (e.g., [3H] L-glucose) accounts for paracellular uptake, ensuring accurate carrier-mediated transport calculations .

Q. How can researchers integrate multi-omics approaches to elucidate this compound’s pleiotropic effects?

- Transcriptomics : RNA-seq of treated cancer cells to identify FASN-regulated genes (e.g., ACC, ACLY) and apoptosis markers (e.g., BAX, BCL-2) .

- Metabolomics : LC-MS profiling of lipid species (e.g., palmitate) in FASN-inhibited cells validates on-target effects .

- Pharmacokinetics : LC-MS/MS quantifies this compound bioavailability in plasma and tissues, correlating with pharmacodynamic outcomes .

Q. Methodological Best Practices

Q. What validation steps are essential for confirming this compound’s purity and structural integrity in experimental setups?

- Chromatographic purity : HPLC with UV detection (λ = 280 nm for stilbenes) ensures ≥98% purity, as per supplier specifications .

- Mass spectrometry : Exact mass confirmation (m/z 404.1518 for [M+H]+) via HRMS validates molecular identity .

- NMR spectroscopy : 1H/13C NMR compares isolated compounds with published spectra (e.g., glycosidic proton signals at δ 4.8–5.2 ppm) .

Q. How should researchers address batch-to-batch variability in natural product-derived this compound?

- Source standardization : Use authenticated plant material (e.g., Rheum tanguticum) and document extraction protocols (e.g., ethanol/water ratio, column chromatography steps) .

- Bioactivity normalization : Calibrate batches using FASN inhibition IC50 values or glucose uptake EC50 in reference assays .

Q. Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMQRDLLSRLUJY-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.